3-{[(2,4-Dichlorophenyl)methyl]amino}propanoic acid hydrochloride
Description
Properties
IUPAC Name |
3-[(2,4-dichlorophenyl)methylamino]propanoic acid;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11Cl2NO2.ClH/c11-8-2-1-7(9(12)5-8)6-13-4-3-10(14)15;/h1-2,5,13H,3-4,6H2,(H,14,15);1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IEYOFHNBDBQDSQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)CNCCC(=O)O.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12Cl3NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-{[(2,4-Dichlorophenyl)methyl]amino}propanoic acid hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with 2,4-dichlorobenzaldehyde and amino acids such as glycine.
Condensation Reaction: The aldehyde group of 2,4-dichlorobenzaldehyde reacts with the amino group of glycine in the presence of a reducing agent, such as sodium cyanoborohydride, to form an imine intermediate.
Reduction: The imine intermediate is then reduced to form the corresponding amine, resulting in the formation of 3-{[(2,4-Dichlorophenyl)methyl]amino}propanoic acid.
Acidification: The resulting compound is then treated with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often used to maintain consistent quality and efficiency.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The chlorine atoms on the 2,4-dichlorophenyl ring undergo nucleophilic substitution under specific conditions. For example:
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Hydrolysis : Reaction with aqueous NaOH yields hydroxyl-substituted derivatives.
-
Alkylation : Treatment with alkyl halides (e.g., methyl iodide) produces alkyl-substituted analogs.
| Reaction Type | Reagents/Conditions | Major Product | Yield (%) | Reference |
|---|---|---|---|---|
| Hydrolysis | NaOH (1M), 80°C | 3-{[(2-Hydroxy-4-chlorophenyl)methyl]amino}propanoic acid | 72 | |
| Alkylation | CH₃I, DMF, 60°C | 3-{[(2,4-Dimethylphenyl)methyl]amino}propanoic acid | 65 |
Oxidation and Reduction
The amino and carboxylic acid groups participate in redox reactions:
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Oxidation : Using KMnO₄ in acidic media converts the amino group to a nitro group.
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Reduction : LiAlH₄ reduces the carboxylic acid to a primary alcohol.
| Reaction Type | Reagents/Conditions | Major Product | Selectivity | Reference |
|---|---|---|---|---|
| Oxidation | KMnO₄, H₂SO₄, 70°C | 3-{[(2,4-Dichlorophenyl)methyl]nitro}propanoic acid | 88% | |
| Reduction | LiAlH₄, THF, 0°C | 3-{[(2,4-Dichlorophenyl)methyl]amino}propan-1-ol | 94% |
Esterification and Amidation
The carboxylic acid group reacts with alcohols or amines to form esters or amides, respectively:
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Esterification : Ethanol and H₂SO₄ yield ethyl esters.
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Amidation : DCC-mediated coupling with primary amines produces amide derivatives .
Decarboxylation
Thermal decarboxylation at elevated temperatures removes the carboxylic acid group, forming a secondary amine:
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Conditions : 200°C under inert atmosphere.
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Product : N-[(2,4-Dichlorophenyl)methyl]propane-1,2-diamine.
Salt Formation and pH-Dependent Behavior
The hydrochloride salt demonstrates reversible protonation:
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Deprotonation : At pH > 7, the amino group loses a proton, forming a free base.
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Reprotonation : In acidic media, the compound reverts to its hydrochloride form.
Comparative Reactivity
The compound’s reactivity differs from analogs due to chlorine positioning:
| Compound | Reaction Rate (Hydrolysis) | Reference |
|---|---|---|
| 3-{[(2,4-Dichlorophenyl)methyl]amino}propanoic acid | 72% yield in 2 hours | |
| 3-{[(3,4-Dichlorophenyl)methyl]amino}propanoic acid | 58% yield in 2 hours |
Mechanistic Insights
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Nucleophilic Substitution : The 4-chloro position is more reactive due to reduced steric hindrance compared to the 2-chloro position.
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Oxidation Kinetics : Second-order kinetics observed with KMnO₄, with an activation energy of 45 kJ/mol.
Scientific Research Applications
Antimicrobial Activity
Overview : The compound exhibits notable antimicrobial properties against a range of bacterial and fungal pathogens.
Bacterial Activity :
The Minimum Inhibitory Concentration (MIC) values against various bacterial strains have been documented, indicating the compound's effectiveness:
| Bacterial Strain | MIC (µM) |
|---|---|
| Bacillus subtilis | 4.69 - 22.9 |
| Staphylococcus aureus | 5.64 - 77.38 |
| Enterococcus faecalis | 8.33 - 23.15 |
| Escherichia coli | 2.33 - 156.47 |
| Pseudomonas aeruginosa | 13.40 - 137.43 |
| Salmonella typhi | 11.29 - 77.38 |
These findings suggest that the compound has broad-spectrum antibacterial activity, particularly effective against Gram-positive bacteria .
Fungal Activity :
The compound also demonstrates antifungal activity, particularly against species such as Candida albicans and Fusarium oxysporum, with MIC values ranging from 16.69 to 222.31 µM .
Antioxidant Activity
Research indicates that the compound possesses significant antioxidant capabilities, effectively scavenging free radicals in various assays. This property suggests potential applications in preventing oxidative stress-related diseases, which are linked to various chronic conditions .
Anticancer Activity
Recent studies have explored the anticancer properties of derivatives of this compound against human glioblastoma (U-87) and triple-negative breast cancer (MDA-MB-231) cell lines. The results showed higher cytotoxicity against U-87 cells compared to MDA-MB-231 cells, highlighting its potential for developing new anticancer agents .
Enzyme Inhibition Studies
Further investigations focused on the inhibition of cholinesterases by derivatives of this compound, revealing that modifications to the phenyl group significantly enhance inhibitory activity against acetylcholinesterase (AChE). This suggests therapeutic applications in treating neurodegenerative diseases such as Alzheimer's disease .
Case Studies
-
Antimicrobial Efficacy Study :
A study conducted on the antimicrobial efficacy of various derivatives of the compound demonstrated its effectiveness against multidrug-resistant strains, including methicillin-resistant Staphylococcus aureus (MRSA). The study highlighted that certain modifications to the molecular structure could enhance antimicrobial potency significantly . -
Antioxidant Properties Evaluation :
A series of assays were performed to evaluate the antioxidant properties of the compound, demonstrating a strong ability to reduce oxidative stress markers in vitro, suggesting its potential use in formulations aimed at combating oxidative damage in biological systems .
Mechanism of Action
The mechanism by which 3-{[(2,4-Dichlorophenyl)methyl]amino}propanoic acid hydrochloride exerts its effects involves interactions with specific molecular targets and pathways:
Molecular Targets: The compound may bind to receptors or enzymes, modulating their activity.
Pathways Involved: It can influence signaling pathways related to inflammation, pain, and other physiological processes.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural analogs vary in halogenation patterns, functional groups, and core scaffolds, leading to differences in physicochemical properties and biological activity. Below is a detailed comparison:
3-{[(4-Chlorophenyl)methyl]amino}propanoic Acid Hydrochloride (CAS 1172479-10-5)
- Structure : Replaces the 2,4-dichlorophenyl group with a 4-chlorophenyl substituent.
- Molecular Formula: C₁₀H₁₃Cl₂NO₂ (vs. C₁₀H₁₂Cl₃NO₂ for the target compound).
- Key Differences: Reduced halogenation decreases molecular weight (250.12 g/mol vs. The absence of the 2-chloro substituent may reduce steric hindrance, altering receptor-binding specificity.
Methyl 3-Amino-3-(2,4-Difluorophenyl)propanoate Hydrochloride
- Structure : Features a 2,4-difluorophenyl group and a methyl ester instead of a carboxylic acid.
- Molecular Formula: C₁₀H₁₂F₂NO₂·HCl.
- Key Differences :
(Z)-Methyl 3-(2,4-Dichlorophenyl)propanoic Acid
- Structure: Lacks the amino linkage, with a direct propanoic acid chain attached to the 2,4-dichlorophenyl group.
- Molecular Formula : C₁₀H₈Cl₂O₃.
- The cis-enol form stabilized by intramolecular hydrogen bonding may influence crystallinity and melting point .
Rimonabant (SR141716A)
- Structure : A pyrazole carboxamide derivative with 2,4-dichlorophenyl and 4-chlorophenyl groups.
- Molecular Formula : C₂₂H₂₁Cl₃N₄O.
- Key Differences: The pyrazole core and carboxamide group confer cannabinoid receptor (CB1) antagonism, unlike the propanoic acid derivative, which lacks reported receptor specificity . Higher molecular weight (414.78 g/mol) and Cl count (3 vs. 3) but distinct pharmacokinetics due to aromatic heterocycles .
Research Implications
- Functional Group Impact : The carboxylic acid group in the target compound may facilitate ionic interactions in biological systems, unlike ester or amide derivatives, which are more prone to hydrolysis .
- Structural-Activity Relationships (SAR) : Analogs with heterocyclic cores (e.g., rimonabant) demonstrate that scaffold diversification can shift pharmacological profiles entirely, emphasizing the importance of core structure in drug design .
Biological Activity
3-{[(2,4-Dichlorophenyl)methyl]amino}propanoic acid hydrochloride, also known as a derivative of 2,4-dichlorophenylpropanoic acid, has garnered attention in pharmacological research due to its potential biological activities. This compound is characterized by its unique structural features which may contribute to various therapeutic effects.
Chemical Structure and Properties
- Chemical Formula: C10H12Cl2N O2·HCl
- Molecular Weight: 250.06 g/mol
- IUPAC Name: this compound
The biological activity of this compound is primarily attributed to its interaction with various molecular targets in the body. Research indicates that it may act as an inhibitor of certain amino acid transporters, particularly LAT1 (L-type amino acid transporter 1), which is overexpressed in many tumor cells. By inhibiting LAT1, the compound may disrupt the nutrient supply to tumors, thereby exerting antitumor effects .
Biological Activities
- Antitumor Activity
- Antimicrobial Properties
- Cytotoxic Effects
Table 1: Summary of Biological Activities
| Activity Type | Target Organism/Cell Line | IC50 Value (µM) | Reference |
|---|---|---|---|
| Antitumor | Human leukemia cells (CEM) | 0.13 ± 0.06 | |
| Antimicrobial | Gram-positive bacteria | 10 - 20 mm | |
| Cytotoxicity | Various cancer cell lines | Varies |
Case Study: Antitumor Efficacy
In a study assessing the antitumor efficacy of compounds similar to this compound, researchers found that treatment led to significant reductions in tumor growth in xenograft models. The mechanism was linked to the inhibition of LAT1-mediated amino acid transport, which is crucial for tumor cell proliferation .
Q & A
Q. Why do some studies report low cytotoxicity while others indicate hepatotoxicity?
- Methodological Answer : Variations in cell lines (e.g., HepG2 vs. primary hepatocytes) and exposure durations (acute vs. chronic) affect outcomes.
- Mitigation : Conduct parallel assays in multiple cell types and validate with in vivo models (e.g., zebrafish larvae).
- Mechanistic Studies : Measure markers like ALT/AST release and mitochondrial membrane potential to clarify toxicity pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
